2-Amino-2-[4-(2,2,2-trifluoroethoxy)phenyl]ethan-1-ol
Description
Properties
Molecular Formula |
C10H12F3NO2 |
|---|---|
Molecular Weight |
235.20 g/mol |
IUPAC Name |
2-amino-2-[4-(2,2,2-trifluoroethoxy)phenyl]ethanol |
InChI |
InChI=1S/C10H12F3NO2/c11-10(12,13)6-16-8-3-1-7(2-4-8)9(14)5-15/h1-4,9,15H,5-6,14H2 |
InChI Key |
KTCHBRYHQVRUBO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(CO)N)OCC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2-(2,2,2-Trifluoroethoxy)phenol
This intermediate serves as the cornerstone for subsequent amino-ethylation.
Method A: Alkylation of Phenol with 2,2,2-Trifluoroethyl Halides
Reagents : Phenol, 2,2,2-trifluoroethyl halide (preferably bromide or tosylate), base (potassium carbonate or sodium hydride), solvent (acetone or dimethylformamide).
-
- Phenol is dissolved in a suitable solvent.
- An equimolar or slight excess amount of base is added to deprotonate phenol.
- The trifluoroethyl halide is added dropwise under stirring.
- The mixture is refluxed at 80-100°C for several hours.
- The product, 2-(2,2,2-trifluoroethoxy)phenol, is isolated via filtration and purified by recrystallization or chromatography.
- Patents indicate that using 2,2,2-trifluoroethyl p-toluenesulfonate as an alkylating agent enhances yield and purity, owing to the better leaving group ability of tosylates.
Alternative: Phenol Derivatization via Copper-Catalyzed Coupling
- Method :
- Phenol reacts with 2,2,2-trifluoroethyl boronic acids or copper salts under catalytic conditions.
- This method provides a route to trifluoroethoxyphenols with high regioselectivity.
Conversion to the Amino-Ethanol Derivative
Nucleophilic Amino-ethylation
- Method :
- The trifluoroethoxyphenol is first converted into its phenolate ion using a strong base (potassium tert-butoxide).
- The phenolate then reacts with 2-bromoethanol or 2-chloroethanol under basic conditions.
- The reaction is typically carried out in polar aprotic solvents such as dimethylformamide or acetonitrile at elevated temperatures (~80-110°C).
2-(2,2,2-trifluoroethoxy)phenol + 2-bromoethanol → 2-Amino-2-[4-(2,2,2-trifluoroethoxy)phenyl]ethan-1-ol
- Note : The amino group is introduced via subsequent reduction or amination steps, depending on the specific synthetic route.
Direct Amino-Functionalization via Reductive Amination
- Method :
- The aldehyde or ketone precursor derived from the phenolic intermediate undergoes reductive amination with ammonia or primary amines.
- Catalysts such as sodium cyanoborohydride are employed under mild conditions.
Summary of Key Reaction Conditions and Data
| Step | Reagents | Solvent | Temperature | Duration | Yield | Notes |
|---|---|---|---|---|---|---|
| Phenol alkylation | Phenol, trifluoroethyl halide, K2CO3 | Acetone | 80-100°C | 4-6 hours | ~85% | Tosylate derivatives improve yield |
| Phenolate formation | Phenol, NaH or K tert-butoxide | DMF | 0-25°C | 1 hour | >90% | Ensures high nucleophilicity |
| Amino-ethylation | Phenolate, 2-bromoethanol | DMF | 80-110°C | 6-8 hours | 75-85% | Controlled addition prevents side reactions |
| Reductive amination | Aldehyde, ammonia, NaBH3CN | Methanol | Room temp | 12-24 hours | >80% | For amino group introduction |
Additional Considerations and Research Findings
- Use of Alternative Reagents : Patents suggest that employing 2,2,2-trifluoroethyl p-toluenesulfonate enhances the reaction efficiency and product purity.
- Reaction Optimization : Elevated temperatures and polar aprotic solvents are critical for maximizing yield.
- Purification : Chromatography and recrystallization are standard for obtaining high-purity intermediates.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-[4-(2,2,2-trifluoroethoxy)phenyl]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The trifluoroethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 2-[4-(2,2,2-trifluoroethoxy)phenyl]ethanal or 2-[4-(2,2,2-trifluoroethoxy)phenyl]ethanone.
Reduction: Formation of 2-Amino-2-[4-(2,2,2-trifluoroethoxy)phenyl]ethanamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Amino-2-[4-(2,2,2-trifluoroethoxy)phenyl]ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-2-[4-(2,2,2-trifluoroethoxy)phenyl]ethan-1-ol involves its interaction with specific molecular targets and pathways. The trifluoroethoxy group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The amino group can form hydrogen bonds with biological targets, influencing their activity and function .
Comparison with Similar Compounds
Key Observations :
- Trifluoroethoxy vs.
- Halogen Substituents: Bromine in 2-Amino-2-[2-bromo-4-(trifluoromethyl)phenyl]ethan-1-ol increases molecular weight and may enhance electrophilic reactivity, whereas fluorine substituents improve metabolic stability and lipophilicity .
- Amino Alcohol vs. Amine: The β-amino alcohol moiety in the target compound provides hydrogen-bonding capacity, unlike the primary amine in 1-[4-(2,2,2-trifluoroethoxy)phenyl]ethan-1-amine, which may affect solubility and target selectivity .
Biological Activity
2-Amino-2-[4-(2,2,2-trifluoroethoxy)phenyl]ethan-1-ol, also known as 1-[4-(2,2,2-trifluoroethoxy)phenyl]ethanamine, is a compound with significant potential in medicinal chemistry. The trifluoroethoxy group is notable for enhancing the biological activity of compounds by influencing their pharmacokinetic properties. This article reviews the biological activity of this compound based on available literature and experimental data.
- Molecular Formula : C10H12F3NO
- Molecular Weight : 219.21 g/mol
- IUPAC Name : 1-[4-(2,2,2-trifluoroethoxy)phenyl]ethanamine
- SMILES : CC(C1=CC=C(C=C1)OCC(F)(F)F)N
Biological Activity Overview
The biological activity of this compound has been investigated primarily for its potential anticancer and antimicrobial properties. The following sections detail these activities.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer effects. For instance, derivatives with trifluoroethyl groups have shown promising results in inhibiting cancer cell proliferation.
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| 1-[4-(trifluoroethoxy)phenyl]ethanamine | MCF-7 (breast cancer) | ~8 | Induction of apoptosis via mitochondrial dysfunction |
| 1-[4-(trifluoroethoxy)phenyl]ethanamine | MDA-MB 231 (breast cancer) | ~3 | ROS accumulation leading to cell death |
The mechanism is thought to involve the increase of reactive oxygen species (ROS), which triggers apoptosis through mitochondrial pathways .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Similar compounds have demonstrated effectiveness against various bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 μg/mL |
| Escherichia coli | 20 μg/mL |
These findings suggest that the trifluoroethoxy group may enhance membrane permeability or disrupt cellular functions in bacteria .
Case Studies and Research Findings
Several case studies have explored the effects of similar compounds on cancer and microbial pathogens:
-
Study on MCF-7 Cells :
- Researchers found that derivatives like 1-[4-(trifluoroethoxy)phenyl]ethanamine significantly reduced cell viability in MCF-7 cells through ROS-mediated pathways.
- The study highlighted the importance of structural modifications in enhancing anticancer activity.
-
Antimicrobial Efficacy :
- A study assessed various fluorinated compounds against Staphylococcus aureus and Escherichia coli, noting that the presence of the trifluoro group correlated with lower MIC values.
- This suggests a potential for developing new antibiotics based on these structural motifs.
Q & A
Basic: What synthetic strategies are recommended for 2-Amino-2-[4-(2,2,2-trifluoroethoxy)phenyl]ethan-1-ol?
Methodological Answer:
The synthesis typically involves:
- Trifluoroethoxy Introduction: React 4-hydroxyphenylacetonitrile with 2,2,2-trifluoroethyl triflate under basic conditions (e.g., K₂CO₃ in DMF) to form the ether linkage.
- Nitrile Reduction: Catalytic hydrogenation (H₂/Pd-C) or LiAlH₄ reduction converts the nitrile to a primary amine.
- Hydroxylation: Oxidative or hydrolytic methods generate the hydroxyl group.
Alternative routes use trichloroacetimidate intermediates for stereocontrol, as demonstrated in analogous syntheses . Protect amino and hydroxyl groups during reactive steps to prevent side reactions.
Advanced: How can enantiomeric purity be achieved in asymmetric synthesis?
Methodological Answer:
- Chiral Catalysis: Apply Corey-Bakshi-Shibata (CBS) reduction with oxazaborolidine catalysts to reduce ketone precursors enantioselectively.
- Enzymatic Resolution: Use lipases (e.g., CAL-B) to hydrolyze racemic esters, separating enantiomers.
- Analytical Validation: Employ chiral HPLC or SFC with columns like Chiralpak AD-H to confirm purity (>99% ee) .
Basic: Which spectroscopic techniques best characterize this compound?
Methodological Answer:
- NMR: ¹H NMR for aromatic protons (δ 6.8–7.4 ppm), ¹³C NMR for carbons adjacent to electronegative groups, and ¹⁹F NMR (δ ~ -75 ppm) for the trifluoroethoxy group.
- FT-IR: Identify O–H (~3300 cm⁻¹) and N–H (~3400 cm⁻¹) stretches.
- HRMS: Confirm molecular weight (C₁₀H₁₁F₃NO₂, calc. 234.08 g/mol).
- X-ray Crystallography: Resolve stereochemistry if crystalline .
Advanced: How to resolve conflicting biological activity data across studies?
Methodological Answer:
- Purity Verification: Use chiral analysis and elemental composition checks to exclude impurities.
- Standardized Assays: Replicate studies under controlled conditions (e.g., cell lines, incubation time).
- Orthogonal Assays: Compare enzyme inhibition (IC₅₀) with cellular activity (EC₅₀) to confirm mechanism.
- Meta-Analysis: Correlate substituent effects (e.g., trifluoroethoxy’s metabolic stability ) with reported activities.
Basic: What are the solubility and stability profiles?
Methodological Answer:
- Solubility: Moderately soluble in DMSO/DMF; low in water. Use co-solvents (e.g., 10% EtOH/PBS) for biological assays.
- Stability: Degrades under acidic conditions (pH < 4). Store at -20°C in inert atmosphere. Lyophilization extends shelf life .
Advanced: How does the trifluoroethoxy group impact pharmacokinetics?
Methodological Answer:
- Metabolic Stability: The trifluoroethoxy group resists cytochrome P450 oxidation, enhancing half-life (t₁/₂). Validate via liver microsome assays .
- Lipophilicity: Calculate LogP (estimated ~1.5) to predict BBB penetration.
- In Silico Modeling: Use QSAR to correlate substituent size/electronegativity with absorption/distribution .
Basic: What safety precautions are required during handling?
Methodological Answer:
- PPE: Wear nitrile gloves, safety goggles, and lab coats.
- Ventilation: Use fume hoods to avoid inhalation of aerosols.
- Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced: What catalytic systems optimize β-C–H functionalization in derivatives?
Methodological Answer:
- Radical Relay Catalysis: Use Mn(acac)₂ with PhI(OAc)₂ to activate C–H bonds, enabling site-selective amination.
- Ligand Design: Bidentate ligands (e.g., pyridine-oxazoline) enhance metal coordination for regioselectivity.
- Kinetic Analysis: Monitor reaction progress via GC-MS to optimize catalyst loading .
Basic: How to validate synthetic intermediates?
Methodological Answer:
- TLC/MS Tracking: Use silica TLC (EtOAc/hexane) and LC-MS to identify intermediates.
- Isolation Techniques: Column chromatography (SiO₂, gradient elution) purifies intermediates.
- In Situ Monitoring: ¹⁹F NMR tracks trifluoroethoxy group stability during reactions .
Advanced: What computational methods predict receptor binding affinity?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
